molecular formula C17H14N2O3S B3022240 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol CAS No. 885949-45-1

5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol

Cat. No.: B3022240
CAS No.: 885949-45-1
M. Wt: 326.4 g/mol
InChI Key: AOOKFOWJLVWRFH-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol is a chemical compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a pyrimidinol ring, making it a significant molecule in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-4-pyrimidinol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol is unique due to its specific combination of a sulfonyl group with a pyrimidinol ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)23(21,22)15-11-18-16(19-17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOKFOWJLVWRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202247
Record name 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-45-1
Record name 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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